methyl 8-ethoxy-2H-chromene-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-ethoxy-2H-chromene-6-carboxylate is a chemical compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol . It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-ethoxy-2H-chromene-6-carboxylate typically involves the reaction of salicylaldehyde derivatives with α,β-unsaturated carbonyl compounds. This process forms the chromene core through a series of steps, including cyclization and esterification . The reaction conditions often include the use of catalysts such as lipase in ionic liquids to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and consistency. Companies like ChemScene provide this compound in bulk quantities, catering to various industrial needs .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-ethoxy-2H-chromene-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Methyl 8-ethoxy-2H-chromene-6-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing
Mechanism of Action
The mechanism of action of methyl 8-ethoxy-2H-chromene-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 8-ethoxy-2H-chromene-6-carboxylate include:
- Methyl 8-hydroxy-2,2-dimethyl-2H-chromene-6-carboxylate
- Ethyl 2-acetoxy-4-phenyl-4H-chromene-3-carboxylate
Uniqueness
This compound is unique due to its specific ethoxy and carboxylate functional groups, which confer distinct chemical properties and reactivity. These features make it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C13H14O4 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
methyl 8-ethoxy-2H-chromene-6-carboxylate |
InChI |
InChI=1S/C13H14O4/c1-3-16-11-8-10(13(14)15-2)7-9-5-4-6-17-12(9)11/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
UWQRSIWNPSXOQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC2=C1OCC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.